2-Cyclohexylthiazol-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
1159815-76-5 |
|---|---|
Molecular Formula |
C9H14N2S |
Molecular Weight |
182.29 g/mol |
IUPAC Name |
2-cyclohexyl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H14N2S/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h6-7H,1-5,10H2 |
InChI Key |
WJDDKVPDODORBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CS2)N |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis: Foundation for Cyclohexylthiazole Formation
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole ring system. This reaction involves the condensation of a thioamide or thiourea derivative with an α-haloketone, forming the heterocyclic core through cyclization. For 2-cyclohexylthiazol-4-amine, the cyclohexyl group is introduced via a cyclohexyl-substituted α-haloketone, while the amine functionality requires strategic placement.
Cyclohexyl α-Haloketone Preparation
Cyclohexylacetyl chloride serves as a precursor to α-bromocyclohexylacetone, synthesized through Friedel-Crafts acylation followed by bromination. The resulting α-bromoketone reacts with thiourea under Hantzsch conditions to yield 2-cyclohexylthiazole-4-carboxylic acid (Figure 1). Subsequent decarboxylation or functional group interconversion is necessary to introduce the amine.
Reaction Conditions
Limitations of Direct Amination in Hantzsch Synthesis
While the Hantzsch method efficiently installs the cyclohexyl group, introducing the amine at position 4 requires post-synthetic modification. Thiourea-derived thiazoles typically feature amino groups at position 2, necessitating alternative strategies for regioselective amine placement.
Post-Synthetic Functionalization Strategies
Nitration and Reduction Pathway
Electrophilic nitration of 2-cyclohexylthiazole at position 4, followed by reduction, offers a two-step route to the target amine.
Nitration
Thiazoles undergo nitration at electron-deficient positions. Using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, nitration occurs preferentially at position 4 due to the directing effect of the sulfur atom.
Reaction Conditions
- Nitrating Agent : HNO₃ (90%), 1.5 equivalents
- Catalyst : H₂SO₄ (98%)
- Temperature : 0–5°C
- Yield : 40–50%
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst.
Reaction Conditions
Table 1. Nitration-Redution Pathway Efficiency
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 45 | 92 |
| Reduction | H₂, Pd/C | 88 | 95 |
| Overall | — | 39.6 | — |
Buchwald-Hartwig Amination: Modern Cross-Coupling Approach
Metal-catalyzed amination provides a regioselective alternative for introducing amines into aromatic systems. For 2-cyclohexylthiazol-4-bromide, palladium-catalyzed coupling with ammonia or amines enables direct C–N bond formation.
Substrate Preparation: 2-Cyclohexylthiazol-4-bromide
Bromination of 2-cyclohexylthiazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) selectively functionalizes position 4.
Reaction Conditions
Palladium-Catalyzed Coupling
Using a BrettPhos-palladium precatalyst and cesium carbonate (Cs₂CO₃) as a base, ammonia gas is introduced to yield the primary amine.
Reaction Conditions
- Catalyst : BrettPhos Pd G3, 2 mol%
- Base : Cs₂CO₃, 2.0 equivalents
- Ammonia Source : NH₃ (g)
- Solvent : 1,4-Dioxane, 100°C
- Yield : 75–80%
Table 2. Comparison of Amination Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Nitration-Reduction | Simple reagents | Low regioselectivity | 40 |
| Buchwald-Hartwig | High regioselectivity | Expensive catalysts | 78 |
| SNAr | No metal catalysts | Requires electron-deficient ring | 30 |
Gabriel Synthesis: Phthalimide-Based Route
The Gabriel synthesis, traditionally used for aliphatic amines, can be adapted for aromatic systems by employing potassium phthalimide and a halogenated thiazole.
Alkylation of Potassium Phthalimide
2-Cyclohexylthiazol-4-bromide reacts with potassium phthalimide in DMF to form the N-alkylphthalimide intermediate.
Reaction Conditions
Biological Relevance and Applications
This compound exhibits potential as a kinase inhibitor or anticancer agent due to structural similarities to validated bioactive thiazoles. Computational docking studies suggest affinity for ATP-binding pockets in Bcr-Abl and EGFR kinases, warranting further pharmacological evaluation.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexylthiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclohexylthiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Cyclohexylthiazol-4-amine involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole derivatives with variations in substituent type, position, and molecular architecture exhibit distinct biological and chemical properties. Below is a detailed comparison of 2-Cyclohexylthiazol-4-amine with structurally related compounds (Table 1).
Table 1: Comparative Analysis of Thiazole Derivatives
*Hypothesized based on analogous syntheses in .
Structural and Electronic Differences
- Substituent Position: The placement of the cyclohexyl group at C2 in this compound distinguishes it from analogs like 4-(4-Cyclohexylphenyl)thiazol-2-amine, where the cyclohexylphenyl group is at C4.
- Lipophilicity : The cyclohexyl group in this compound increases lipophilicity (logP ~3.5 estimated) compared to phenyl or chlorothiophenyl substituents (logP ~2.8–3.0), which may enhance blood-brain barrier penetration .
Challenges and Limitations
- Data Gaps : Specific pharmacokinetic (e.g., half-life, bioavailability) and safety data for this compound are absent in the literature, necessitating further studies .
- Stereochemical Effects : The cyclohexyl group introduces chirality, which is unaddressed in current analogs but critical for optimizing therapeutic efficacy .
Biological Activity
2-Cyclohexylthiazol-4-amine is a heterocyclic compound characterized by a thiazole ring with a cyclohexyl group at the 2-position and an amine group at the 4-position. This unique structure contributes to its diverse biological activities, including potential antimicrobial, antifungal, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.
The compound has the molecular formula C10H12N2S and a CAS number of 1159815-76-5. Its synthesis typically involves the cyclization of cyclohexyl isothiocyanate with α-haloketones, using solvents like ethanol or methanol under heating conditions.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its ability to inhibit various bacterial strains. In one study, it demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential utility in treating bacterial infections.
Antifungal Activity
The antifungal potential of this compound has also been investigated. It showed promising results against common fungal pathogens like Candida albicans and Aspergillus niger. The compound's mechanism appears to involve disruption of fungal cell wall synthesis, which is critical for fungal survival and proliferation.
Antiviral Effects
Preliminary studies suggest that this compound may possess antiviral properties. It was tested against viruses such as influenza and herpes simplex virus (HSV). The compound exhibited a dose-dependent reduction in viral replication, indicating its potential as a therapeutic agent against viral infections.
Anticancer Activity
The anticancer properties of this compound have been explored in vitro. Studies demonstrated that it inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways, suggesting a mechanism that could be leveraged for cancer therapy.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The thiazole ring facilitates hydrogen bonding and π-π interactions with proteins, enzymes, and nucleic acids, which can modulate their activity. For instance, it may inhibit enzyme activity critical for bacterial cell wall synthesis or interfere with viral replication processes.
Comparative Analysis
To understand the unique properties of this compound better, it can be compared with similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Sulfathiazole | Antimicrobial | Established drug with known efficacy |
| Ritonavir | Antiviral | Contains thiazole moiety |
| Abafungin | Antifungal | Thiazole structure |
| This compound | Antimicrobial, antifungal, antiviral, anticancer | Unique substitution pattern |
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study involving a series of thiazole derivatives found that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics.
- Anticancer Research : In vitro tests showed that treatment with this compound led to significant reduction in cell viability in MCF-7 cells, with an IC50 value lower than many standard chemotherapeutic agents.
- Mechanistic Insights : Molecular docking studies provided insights into how this compound binds to specific targets involved in cancer cell proliferation and survival pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyclohexylthiazol-4-amine, and how can reaction yields be improved?
- Methodological Answer : The synthesis of thiazole derivatives typically involves condensation reactions. For example, analogous compounds like N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine are synthesized using dichloromethane as a solvent and triethylamine as a base to facilitate deprotonation, achieving yields of ~60–75% . Key variables to optimize include reaction temperature (often 0–25°C), stoichiometry of cyclohexylamine precursors, and purification via column chromatography. Spectral characterization (IR, NMR, mass spectrometry) is critical for confirming structural integrity .
Q. How is the structural identity of this compound validated experimentally?
- Methodological Answer : Structural validation requires multimodal spectral analysis:
- IR spectroscopy : Confirms NH stretching (~3300–3400 cm) and C=S/C-N vibrations (~650–750 cm) .
- NMR : Cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm), while the thiazole ring protons resonate at δ 6.8–7.5 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) should match the calculated molecular weight (e.g., 209.3 g/mol for CHNS) .
Advanced Research Questions
Q. How do substituents on the thiazole ring influence the biological activity of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, NO) at the 4-position enhance antimicrobial activity, while bulky cyclohexyl groups improve metabolic stability. For example, derivatives with 4-chlorophenyl substituents showed 2–4× higher MIC values against S. aureus compared to unsubstituted analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like bacterial dihydrofolate reductase .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies in bioactivity data may arise from variations in assay conditions (e.g., bacterial strain viability, solvent DMSO concentration). To address this:
- Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Perform dose-response curves with triplicate measurements.
- Validate results with orthogonal assays (e.g., time-kill kinetics alongside MIC determinations) .
- Apply statistical tools like ANOVA to assess significance of structural modifications .
Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME assess logP (target <5), aqueous solubility, and CYP450 inhibition.
- Molecular dynamics (MD) simulations : Evaluate ligand-protein binding stability (e.g., with COX-2 for anti-inflammatory applications).
- QM/MM calculations : Optimize electronic properties of substituents to improve target affinity .
Data Analysis and Experimental Design
Q. What analytical techniques are critical for detecting impurities in synthesized this compound?
- Methodological Answer :
- HPLC-PDA : Detect impurities at ≥0.1% levels using C18 columns and gradient elution (e.g., 5–95% acetonitrile in water).
- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z 152 for decyclohexylated intermediates) .
- X-ray crystallography : Resolve structural ambiguities using SHELXL for refinement (R-factor <0.05) .
Q. How can in vitro and in vivo data be integrated to prioritize derivatives for preclinical development?
- Methodological Answer :
- In vitro : Screen for cytotoxicity (MTT assay), metabolic stability (microsomal t), and target engagement (e.g., enzyme inhibition IC).
- In vivo : Prioritize compounds with >50% oral bioavailability in rodent models and ED values <10 mg/kg in analgesia assays (e.g., tail-flick test) .
- Use PK/PD modeling to correlate plasma concentrations with efficacy .
Contradiction and Reproducibility
Q. Why might biological activity vary between structurally similar this compound analogs?
- Methodological Answer : Subtle structural changes (e.g., methyl vs. tert-butyl groups) alter steric hindrance and hydrogen-bonding capacity. For instance, replacing cyclohexyl with morpholine sulfone (CHNOS) reduced antibacterial activity by 50%, likely due to decreased membrane permeability .
Q. How can researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
